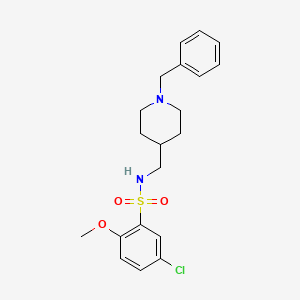
(Z)-5-(2-((4-methylbenzyl)oxy)-5-nitrobenzylidene)-4-thioxothiazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-(2-((4-methylbenzyl)oxy)-5-nitrobenzylidene)-4-thioxothiazolidin-2-one is a complex organic compound with a unique structure that includes a thioxothiazolidinone core, a nitrobenzylidene moiety, and a 4-methylbenzyl ether group
Méthodes De Préparation
The synthesis of (Z)-5-(2-((4-methylbenzyl)oxy)-5-nitrobenzylidene)-4-thioxothiazolidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thioxothiazolidinone core, followed by the introduction of the nitrobenzylidene group and the 4-methylbenzyl ether group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The thioxothiazolidinone core can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The benzyl ether group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Z)-5-(2-((4-methylbenzyl)oxy)-5-nitrobenzylidene)-4-thioxothiazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitrobenzylidene derivatives have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which (Z)-5-(2-((4-methylbenzyl)oxy)-5-nitrobenzylidene)-4-thioxothiazolidin-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrobenzylidene group can undergo redox reactions, influencing cellular processes. The thioxothiazolidinone core may interact with proteins, altering their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other thioxothiazolidinone derivatives and nitrobenzylidene compounds. Compared to these, (Z)-5-(2-((4-methylbenzyl)oxy)-5-nitrobenzylidene)-4-thioxothiazolidin-2-one is unique due to the presence of both functional groups in a single molecule, which may confer distinct chemical and biological properties. Some similar compounds are:
This compound’s unique combination of functional groups makes it a valuable subject for further research and development in various scientific fields.
Propriétés
IUPAC Name |
(5Z)-5-[[2-[(4-methylphenyl)methoxy]-5-nitrophenyl]methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S2/c1-11-2-4-12(5-3-11)10-24-15-7-6-14(20(22)23)8-13(15)9-16-17(25)19-18(21)26-16/h2-9H,10H2,1H3,(H,19,21,25)/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAQIMZLQDJUOW-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=S)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=S)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-methylethylidene)-N-{[2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl]oxy}amine](/img/structure/B2995982.png)




![(E)-2-amino-N-isopentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2995989.png)
![Ethyl 2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)acetate dihydrochloride](/img/structure/B2995993.png)


![6-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2995996.png)
![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one](/img/structure/B2995997.png)


